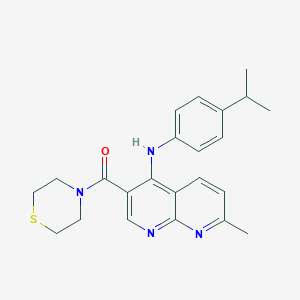

(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a complex organic compound that features a naphthyridine core substituted with an isopropylphenylamino group and a thiomorpholino methanone moiety

Méthodes De Préparation

The synthesis of (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

Substitution with isopropylphenylamino group:

Introduction of the thiomorpholino methanone moiety: This final step involves the addition of the thiomorpholino methanone group, which can be achieved through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Analyse Des Réactions Chimiques

(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and thiomorpholino groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a naphthyridine core, which is substituted with an isopropylphenylamino group and a thiomorpholino methanone moiety. The general structure can be represented as follows:

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties against various cell lines, including breast and lung cancers. It induces apoptosis and inhibits tumor cell proliferation by modulating apoptotic pathways .

- Anti-inflammatory Effects : Preliminary research indicates that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Biological Research

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition, where it acts as a ligand in receptor binding assays. This application is crucial for understanding molecular interactions and drug design .

- Signal Transduction Pathways : It may influence various signaling pathways, including the ERK pathway, which plays a critical role in cell proliferation and survival.

Chemical Industry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules .

- Specialty Chemicals Production : Its unique structure offers potential applications in the production of specialty chemicals used in various industrial processes.

Case Study 1: Anticancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound promotes apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of this compound showed that it effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its utility as a candidate for developing new anti-inflammatory drugs targeting chronic inflammatory conditions .

Mécanisme D'action

The mechanism of action of (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar compounds to (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone include:

(4-((4-Methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone: This compound differs by the substitution of an isopropyl group with a methyl group.

(4-((4-Isopropylphenyl)amino)-7-ethyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone: This compound has an ethyl group instead of a methyl group on the naphthyridine core.

(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidino)methanone: This compound features a piperidino group instead of a thiomorpholino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

Overview

The compound (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a complex organic molecule with significant potential in biological applications. It features a naphthyridine core, an isopropylphenylamino group, and a thiomorpholino methanone moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | [7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

| Molecular Formula | C23H26N4OS |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1251693-97-6 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The mechanism may include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.

Antisense Oligonucleotide Applications

Recent studies have highlighted the use of thiomorpholino oligonucleotides (TMOs) as a promising class of nucleic acid analogs for therapeutic applications. TMOs demonstrate enhanced biological activity compared to traditional phosphorodiamidate morpholino oligomers (PMOs). Notable findings include:

- Exon Skipping Efficiency : TMOs effectively induce exon skipping in dystrophin transcripts, which is crucial for treating muscular dystrophy. In experiments with H2K mdx myotubes, TMO1 showed significant exon 23 skipping at low concentrations (5–20 nM), outperforming PMOs in both efficacy and cellular uptake .

Case Studies

-

Duchenne Muscular Dystrophy (DMD) :

- A study demonstrated that TMOs could induce exon skipping in the dystrophin gene. TMO1 was tested in H2K mdx myotubes and resulted in a dose-dependent increase in exon 23 skipping, achieving up to 52% efficiency at low concentrations .

- The research indicates that TMOs may require lower doses than PMOs while maintaining therapeutic effectiveness, potentially improving safety profiles in clinical applications .

-

Enzyme Interaction Studies :

- Investigations into the compound's enzyme inhibition capabilities have shown that it can effectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and potential therapeutic benefits .

Comparative Analysis of Biological Activity

A comparison of TMOs with other oligonucleotide chemistries illustrates their superior performance in inducing exon skipping:

| Oligonucleotide Type | Exon Skipping Efficiency | Concentration Range (nM) | Cellular Uptake |

|---|---|---|---|

| TMO1 | Up to 52% | 5–20 | High |

| PMO | Minimal | 100 | Low |

| 2'-O-Methyl ASOs | Moderate | Variable | Moderate |

Propriétés

IUPAC Name |

[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-15(2)17-5-7-18(8-6-17)26-21-19-9-4-16(3)25-22(19)24-14-20(21)23(28)27-10-12-29-13-11-27/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZOAJHNUMIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCSCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.